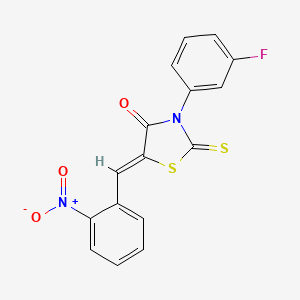![molecular formula C18H15BrN4O B11693346 N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)
N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(2-溴苯基)亚甲基]-3-(4-甲基苯基)-1H-吡唑-5-碳酰肼是一种以其独特结构和在各个科学领域潜在应用而闻名的化合物。该化合物以含有一个溴苯基、一个甲基苯基和一个吡唑环为特征,这些特征赋予了其独特的化学性质。
准备方法
合成路线和反应条件
N'-[(E)-(2-溴苯基)亚甲基]-3-(4-甲基苯基)-1H-吡唑-5-碳酰肼的合成通常涉及2-溴苯甲醛与3-(4-甲基苯基)-1H-吡唑-5-碳酰肼之间的缩合反应。反应通常在合适的溶剂(如乙醇或甲醇)和催化剂(如乙酸)的存在下,在回流条件下进行。 然后将反应混合物冷却,通过过滤分离产物,并通过重结晶纯化 .
工业生产方法
虽然该化合物的具体工业生产方法尚未广泛记录,但总体方法将涉及扩大实验室合成工艺。这将包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量和纯度。工业生产也可能涉及使用连续流反应器来提高效率和可扩展性。
化学反应分析
反应类型
N'-[(E)-(2-溴苯基)亚甲基]-3-(4-甲基苯基)-1H-吡唑-5-碳酰肼可以发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行,以生成还原衍生物。
取代: 溴苯基可以参与亲核取代反应,其中溴原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾或催化剂存在下的过氧化氢。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 亲核试剂(如胺或硫醇)在氢氧化钠或碳酸钾等碱的存在下。
形成的主要产物
氧化: 具有额外含氧官能团的氧化衍生物。
还原: 在结构中添加氢原子的还原衍生物。
取代: 溴原子被亲核试剂取代的取代产物。
科学研究应用
N'-[(E)-(2-溴苯基)亚甲基]-3-(4-甲基苯基)-1H-吡唑-5-碳酰肼在科学研究中有多种应用,包括:
化学: 用作合成更复杂有机分子的构建单元,并用作各种有机反应的试剂。
生物学: 对其潜在的生物活性进行研究,例如抗菌、抗真菌和抗癌特性。
医学: 探索其潜在的治疗应用,包括药物开发和药物化学。
作用机制
N'-[(E)-(2-溴苯基)亚甲基]-3-(4-甲基苯基)-1H-吡唑-5-碳酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性,从而导致各种生物效应。 例如,它可能通过干扰重要的代谢途径来抑制微生物的生长,或者通过靶向特定的信号通路来诱导癌细胞凋亡 .
相似化合物的比较
类似化合物
- N'-[(E)-(2-甲基苯基)亚甲基]-3-(4-甲基苯基)-1H-吡唑-5-碳酰肼
- N'-[(E)-(2-氯苯基)亚甲基]-3-(4-甲基苯基)-1H-吡唑-5-碳酰肼
- N'-[(E)-(2-氟苯基)亚甲基]-3-(4-甲基苯基)-1H-吡唑-5-碳酰肼
独特性
N'-[(E)-(2-溴苯基)亚甲基]-3-(4-甲基苯基)-1H-吡唑-5-碳酰肼之所以独特,是因为它含有溴苯基,与它的类似物相比,它赋予了独特的化学反应性和生物活性。 溴原子可以参与特定的相互作用,例如卤素键,这会影响化合物的整体性质和应用 .
属性
分子式 |
C18H15BrN4O |
|---|---|
分子量 |
383.2 g/mol |
IUPAC 名称 |
N-[(E)-(2-bromophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15BrN4O/c1-12-6-8-13(9-7-12)16-10-17(22-21-16)18(24)23-20-11-14-4-2-3-5-15(14)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI 键 |
OOAKBWFTHOIYSX-RGVLZGJSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3Br |
规范 SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11693350.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)
